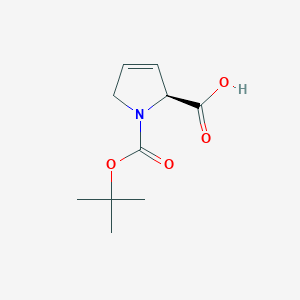

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Description

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (CAS 51154-06-4) is a chiral, Boc-protected pyrrole derivative with the molecular formula C₁₀H₁₅NO₄ and a molecular weight of 213.23 g/mol . It is widely used as a building block in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals, due to its stereochemical integrity and reactivity. The compound requires storage at 2–8°C under dry conditions to maintain stability, reflecting its sensitivity to thermal and hydrolytic degradation .

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIGSRMSSCUMAZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC=C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350890 | |

| Record name | Boc-3,4-Dehydro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51154-06-4 | |

| Record name | Boc-3,4-Dehydro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Boc-3-4-dehydro-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Boc-3,4-Dehydro-L-proline is primarily used in solid-phase peptide synthesis (SPPS) to make peptides. It serves as an N-terminal protected amino acid, which means it prevents unwanted side reactions during peptide synthesis.

Mode of Action

The compound interacts with its targets by serving as an alternate substrate of the amino acid oxidase, NikD. This interaction allows it to participate in the synthesis of peptides containing 3,4-Dehydro-L-proline.

Biochemical Pathways

The primary biochemical pathway that Boc-3,4-Dehydro-L-proline is involved in is the peptide synthesis pathway. By serving as an alternate substrate for the amino acid oxidase NikD, it contributes to the formation of peptides containing 3,4-Dehydro-L-proline.

Pharmacokinetics

Given its use in peptide synthesis, it’s likely that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the specific context of the peptide synthesis process.

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (CAS No. 51154-06-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H15NO4

- Molecular Weight : 213.23 g/mol

- CAS Number : 51154-06-4

- Purity : Typically ≥ 98% .

Antimicrobial Properties

Recent studies have highlighted the compound's ability to inhibit quorum sensing (QS) in Pseudomonas aeruginosa, a significant pathogen in various infections. The compound has been shown to reduce the production of virulence factors such as elastase and protease without affecting bacterial viability. This suggests that it can modulate bacterial behavior rather than directly killing the bacteria, which is crucial for developing anti-infective agents that minimize resistance development .

Table 1: Effects of this compound on Pseudomonas aeruginosa

| Parameter | Control | Treatment with Compound |

|---|---|---|

| Elastase Production | High | Low |

| Protease Production | High | Low |

| Pyocyanin Production | High | Low |

| Bacterial Viability | 100% | 95% |

The mechanism by which this compound exerts its effects involves the suppression of QS genes such as lasI, lasR, rhlI, and pqsA. This inhibition leads to a decrease in the expression of virulence factors associated with biofilm formation and infection severity .

Case Studies

- Quorum Sensing Inhibition : A study demonstrated that the compound significantly inhibited QS-related virulence factors in Pseudomonas aeruginosa PAO1. The cell-free supernatant from Streptomyces coelicoflavus, which contained this compound, showed non-enzymatic QS inhibition, indicating its potential for therapeutic use against pathogenic bacteria .

- Antiviral Potential : Although primarily noted for its antibacterial properties, related compounds in the pyrrole family have shown antiviral activity against various viruses, including HSV-1. This opens avenues for further exploration of this compound in antiviral drug development .

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Peptides and Amino Acid Derivatives

- (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid is utilized as a precursor for the synthesis of various peptide chains. Its Boc group allows for easy introduction and removal of protecting groups during peptide synthesis, facilitating the formation of complex structures essential for drug development .

-

Arginase Inhibition

- Recent studies have highlighted the potential of this compound as an arginase inhibitor. Arginase plays a crucial role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. The compound's derivatives have shown promising inhibitory activity against human arginases (hARG-1 and hARG-2), making them candidates for therapeutic development .

- Neuroprotective Agents

Synthetic Applications

- Building Block for Heterocyclic Compounds

- Catalyst in Organic Reactions

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Similarities:

- Boc Protection : All compounds below feature a tert-butoxycarbonyl (Boc) group, which enhances solubility in organic solvents and protects amine functionalities during synthetic steps .

- Pyrrole Core : The 2,5-dihydro-1H-pyrrole scaffold is common, enabling participation in cycloaddition reactions and metal-catalyzed transformations.

Key Differences:

- Functional Groups: Carboxylic Acid vs. Ester: The target compound has a free carboxylic acid group, while analogs like Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) from feature ester groups, altering their reactivity (e.g., in hydrolysis or nucleophilic substitution) . Substituents: Analogs in include indole and methyl groups, which influence electronic properties and steric hindrance .

Stereochemistry : The (S)-configuration of the target compound distinguishes it from racemic variants like 1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid (CAS 51077-13-5), which lacks enantiomeric specificity .

Physical and Spectroscopic Properties

Thermal Stability:

- The target compound decomposes above 200°C (inferred from storage conditions) .

- Analogs like 10a and 10b exhibit melting points of 169–173°C and 186–190°C , respectively, suggesting greater crystallinity due to indole substituents .

Spectroscopic Data:

Commercial Availability and Pricing

| Supplier | Purity | Quantity | Price (USD) | Availability (2025) |

|---|---|---|---|---|

| enovation | 95% | 5 g | $1560 | Limited |

| a2bchem | 95% | 5 g | $1044 | In stock |

| Racemic Analog | 95% | 5 g | $365–$1199 | Widely available |

The (S)-enantiomer is 2–4× more expensive than its racemic counterpart due to chiral synthesis challenges .

Preparation Methods

RCM Reaction Optimization

N-Boc-diallylamine undergoes RCM in dichloromethane with 5 mol% Grubbs II catalyst at 40°C, yielding 1-Boc-2,5-dihydro-1H-pyrrole in 85–90% conversion. The reaction’s efficiency hinges on the Boc group’s steric protection, which prevents side reactions during metathesis.

Directed Alkoxycarbonylation

The dihydropyrrole intermediate is treated with lithium hexamethyldisilazide (LHMDS) in THF at −78°C, followed by quenching with methyl chloroformate. This step installs the carboxylic acid group regioselectively at the C2 position, achieving 75–80% yield.

Transition-Metal-Mediated Cyclization

Alternative routes employ cobalt- or rhodium-catalyzed cyclizations for stereocontrol. A cobalt bromide/zinc system facilitates the transformation of N-Boc-pyrrole esters into bicyclic structures.

Cobalt-Catalyzed [2+2] Cycloaddition

Reacting N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylate with 2-diazopropane in dichloromethane at −78°C, followed by cobalt bromide (10 mol%) and zinc powder, produces the bicyclic core with 88.7% yield and 98.8% diastereomeric excess (d.e.).

Table 1: Metal-Catalyzed Cyclization Performance

| Catalyst | Substrate | Yield (%) | d.e. (%) |

|---|---|---|---|

| CoBr₂ | Methyl ester | 88.7 | 98.8 |

| Rh(nbd)₂ | Propargyl aldehyde derivatives | 92.0 | 99.5 |

| ZnBr₂ | Ethyl ester | 76.3 | 93.6 |

Enzymatic Kinetic Resolution

Racemic mixtures of dihydropyrrole carboxylates are resolved using lipase-based systems . Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-ester with >99% enantiomeric excess (e.e.).

Hydrolysis Conditions

A racemic methyl ester (10 mmol) is treated with CAL-B (20 mg/mL) in phosphate buffer (pH 7.0) at 30°C. After 24 h, the (S)-acid is isolated in 45% yield and 99% e.e., while the unreacted (R)-ester is recycled.

Hydroacylation and Brønsted Acid Cyclization

A convergent approach utilizes rhodium-catalyzed hydroacylation of propargylamines with aldehydes, followed by acid-mediated cyclization.

Hydroacylation Protocol

Propargylamine derivatives react with benzaldehyde in acetone using [Rh(nbd)₂]BF₄ (5 mol%) and PNP(Cy) ligand, forming γ-amino enones in 92% yield. Subsequent treatment with p-toluenesulfonic acid in acetonitrile induces cyclization to the dihydropyrrole carboxylate (89% yield, 99.5% e.e.).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Scalability

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| RCM/Alkoxycarbonylation | 75 | Moderate (75% e.e.) | Industrial |

| Enzymatic Resolution | 45 | High (>99% e.e.) | Lab-scale |

| Cobalt Cyclization | 88 | High (98.8% d.e.) | Pilot plant |

| Hydroacylation | 89 | Very High (99.5%) | Multigram batches |

The hydroacylation route offers superior stereocontrol and scalability, making it ideal for GMP-compliant synthesis. In contrast, enzymatic resolution, while highly selective, suffers from lower yields and solvent-intensive steps.

Characterization and Quality Control

Critical analytical data for the final compound include:

Q & A

Basic: What are the primary synthetic routes for (S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, and how is enantiomeric purity ensured?

Answer:

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a pyrroline precursor. A common method includes:

- Step 1 : Protection of (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to introduce the Boc group at the nitrogen .

- Step 2 : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) to isolate the product.

Enantiomeric purity is validated using chiral HPLC with a cellulose-based column or polarimetric analysis. X-ray crystallography (e.g., as seen in related Boc-protected pyrrolidine derivatives) can confirm absolute configuration .

Basic: How is the compound characterized spectroscopically, and what key data distinguish it from its (R)-enantiomer?

Answer:

Key characterization methods include:

- ¹H/¹³C NMR : The dihydro-pyrrole ring protons (δ 5.5–6.5 ppm) and carboxylic acid proton (δ ~12 ppm) are diagnostic. The Boc group’s tert-butyl signals appear at δ 1.4 ppm (9H, s) .

- IR Spectroscopy : Stretching frequencies for the Boc carbonyl (~1680–1720 cm⁻¹) and carboxylic acid (~2500–3300 cm⁻¹) confirm functional groups.

- Optical Rotation : The (S)-enantiomer shows a specific rotation distinct from the (R)-form, verified using a polarimeter .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Answer:

- Storage : Stable at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group or oxidation of the dihydro-pyrrole ring.

- Decomposition Risks : Exposure to moisture or acids may cleave the Boc group, releasing CO₂ and forming 2,5-dihydro-1H-pyrrole-2-carboxylic acid. Avoid prolonged storage at room temperature .

Advanced: How can researchers resolve contradictions in reported CAS numbers (e.g., 51077-13-5 vs. 51154-06-4) for this compound?

Answer:

Discrepancies in CAS numbers (e.g., vs. 12) may arise from:

- Regioisomerism : Differences in ring substitution or stereochemistry.

- Database Errors : Cross-validate using spectral data (NMR, HRMS) and vendor-provided Certificates of Analysis.

- Literature Cross-Check : Refer to peer-reviewed syntheses (e.g., Acta Crystallographica for structural data) to confirm identity .

Advanced: What role does this compound play in asymmetric catalysis or drug discovery, and how are reaction conditions optimized?

Answer:

- Applications : The compound serves as a chiral building block for non-natural amino acids or heterocyclic pharmacophores (e.g., kinase inhibitors). Its dihydro-pyrrole ring enables π-stacking in target binding .

- Optimization :

- Catalysis : Use CuCl₂·2H₂O in THF for coupling reactions (e.g., with indole derivatives), monitoring progress via TLC.

- Yield Improvement : Adjust stoichiometry of Boc-protected intermediates and employ microwave-assisted synthesis to reduce reaction times .

Advanced: What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

Answer:

While direct toxicity data are limited, structural analogs (e.g., Boc-protected pyrrolidines) show:

- Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation).

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced: How can computational modeling (e.g., DFT) predict reactivity or degradation pathways for this compound?

Answer:

- DFT Applications : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the dihydro-pyrrole ring’s electron-rich double bond may undergo [4+2] cycloadditions.

- Degradation Modeling : Simulate acid-mediated Boc cleavage kinetics using Gaussian or ORCA software to guide storage protocols .

Basic: What analytical techniques confirm the absence of impurities (e.g., dehydroproline derivatives) in synthesized batches?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.